Verified 99% ee Enantiomeric Purity vs. Unspecified ee in Key Commercial Analogs
Multiple independent vendors consistently report (S)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole at 97% chemical purity and 99% enantiomeric excess (ee), supported by batch-specific analytical documentation (NMR, HPLC, GC). In contrast, the commercially available 4-methyl analog (CAS 2828439-74-1) is offered at 98% purity but without any specified ee value, while the 4-benzyl analog (CAS 2170033-85-7) is listed at 97% purity, also without an ee specification. The absence of ee data for these substitution variants introduces a tangible procurement risk: the user cannot verify that the material is enantiopure or determine the extent of racemization without independent analysis .
| Evidence Dimension | Enantiomeric excess (ee) specification verified in commercial supply |
|---|---|
| Target Compound Data | 99% ee (confirmed by multiple vendors: Bidepharm, Biomart, Fluorochem) |
| Comparator Or Baseline | 4-Methyl analog: ee not specified (purity 98%); 4-Benzyl analog: ee not specified (purity 97%); 4-Phenyl analog: 99% ee (purity 97%) |
| Quantified Difference | Target compound shows documented 99% ee; 4-methyl and 4-benzyl analogs lack ee specification entirely, creating a data gap of 0-99% potential enantiomeric purity uncertainty. |
| Conditions | Commercial product specifications from Bidepharm, Biomart, Fluorochem (2025-2026 listings) |
Why This Matters
For asymmetric synthesis or chiral resolution applications, procurement of an oxazoline ligand without verified enantiomeric excess risks introducing an undefined stereochemical variable that can degrade enantioselectivity irreproducibly and invalidate intended stereochemical outcomes.
